1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide
CAS No.:
Cat. No.: VC14952868
Molecular Formula: C17H21N3O4S2
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O4S2 |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(2-phenylsulfanylethyl)-4,5-dihydropyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O4S2/c21-16-7-6-15(19-20(16)13-8-11-26(23,24)12-13)17(22)18-9-10-25-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,22) |
| Standard InChI Key | DCBGMDIHRVIFOB-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCSC3=CC=CC=C3 |
Introduction
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound characterized by its unique molecular structure and specific functional groups. It features a tetrahydropyridazine core, which is a five-membered ring containing nitrogen atoms, and is substituted with various functional groups including a thiophenyl moiety and a carboxamide group. The presence of the dioxo and tetrahydrothiophene groups suggests potential reactivity and biological activity, making it an interesting subject for further research.
Synthesis
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[2-(phenylsulfanyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide can involve several steps, typically requiring careful optimization of reaction conditions to maximize yield and purity. Common synthetic routes may include refluxing under inert atmospheres, use of microwave-assisted synthesis for rapid reaction times, or application of green chemistry principles to minimize waste and enhance safety.
Potential Applications and Biological Activity
This compound has potential applications in various fields due to its unique combination of functional groups and heterocyclic structure. The presence of the dioxo and tetrahydrothiophene groups suggests potential reactivity and biological activity, making it an interesting subject for further research in medicinal chemistry. Its potential as a multi-target drug candidate positions it as an interesting subject for future research.
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